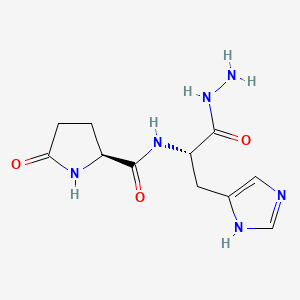

N-(5-Oxo-L-prolyl)-L-histidinohydrazide

Beschreibung

N-(5-Oxo-L-prolyl)-L-histidinohydrazide is a peptide-derived hydrazide compound featuring a 5-oxo-pyrrolidine (L-pyroglutamate) moiety conjugated to L-histidine via a hydrazide linkage. This compound is primarily recognized for its role in synthesizing peptide hormones, particularly luteinizing hormone (LH) and follicle-stimulating hormone (FSH) releasing agents. The synthesis involves the azide method, where N-(5-Oxo-L-prolyl)-L-histidine hydrazide is condensed with L-tryptophan benzyl ester, followed by hydrazine hydrate treatment to yield intermediates for hormone-releasing peptides .

Eigenschaften

CAS-Nummer |

25575-89-7 |

|---|---|

Molekularformel |

C11H16N6O3 |

Molekulargewicht |

280.28 g/mol |

IUPAC-Name |

(2S)-N-[(2S)-1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C11H16N6O3/c12-17-11(20)8(3-6-4-13-5-14-6)16-10(19)7-1-2-9(18)15-7/h4-5,7-8H,1-3,12H2,(H,13,14)(H,15,18)(H,16,19)(H,17,20)/t7-,8-/m0/s1 |

InChI-Schlüssel |

ZNCVCDONTDKDNY-YUMQZZPRSA-N |

Isomerische SMILES |

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)NN |

Kanonische SMILES |

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NN |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Synthesis: N-(5-Oxo-L-prolyl)-L-histidinohydrazide utilizes peptide-specific azide coupling , whereas simpler 5-oxopyrrolidine derivatives (e.g., compounds in Table 1) are synthesized via hydrazide-aldehyde condensations .

- Functional Groups: The histidine imidazole ring distinguishes N-(5-Oxo-L-prolyl)-L-histidinohydrazide from analogs with aryl or heteroaryl substituents (e.g., nitrothiophene or methoxybenzylidene groups) .

Table 2: Functional Comparison

Key Observations:

- Hormone Synthesis: N-(5-Oxo-L-prolyl)-L-histidinohydrazide’s role in peptide hormone synthesis is unique among hydrazide analogs, which predominantly exhibit catalytic or antimicrobial functions .

- Catalytic Efficiency: N-(Benzyloxycarbonyl)-L-histidinohydrazide-derived nanoparticles show catalytic rates 10-fold higher than natural lipase, highlighting the advantage of histidine-metal coordination .

- Antibacterial vs. Anti-Cancer : Hydrazones like N′-(2-methoxybenzylidene)-5-oxopyrrolidine-3-carbohydrazide lack specificity , while pyrazole carbohydrazides demonstrate selective anti-proliferative effects .

Spectral and Physicochemical Properties

Table 3: Spectral Data Comparison

Key Observations:

- Spectral Gaps: Limited data exist for N-(5-Oxo-L-prolyl)-L-histidinohydrazide, whereas nitrothiophene and methoxybenzylidene analogs are well-characterized via IR and elemental analysis .

- Hydrazide Signatures : All compounds share C=O (1650–1700 cm⁻¹) and C=N (1500–1600 cm⁻¹) peaks, confirming hydrazide/hydrazone formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.